6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid
Overview
Description
6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid is a pyrimidine derivative with notable biological and chemical significance. This compound features an ethoxy group at the 6th position, a fluorine atom at the 5th position, and a carboxylic acid group at the 4th position on the pyrimidine ring. Its unique structure makes it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base, followed by fluorination and subsequent esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, 6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: In the medical field, this compound is explored for its therapeutic properties. It has been investigated for its antiviral, antibacterial, and anticancer activities.
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its unique properties make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Fluorouracil
6-Ethoxy-4-pyrimidinol
5-Fluoro-2,4-pyrimidinediamine
Uniqueness: 6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its ethoxy and carboxylic acid groups provide additional reactivity and versatility, making it a valuable compound in various applications.
Properties
IUPAC Name |
6-ethoxy-5-fluoropyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-2-13-6-4(8)5(7(11)12)9-3-10-6/h3H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVRKHXEHKFLNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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